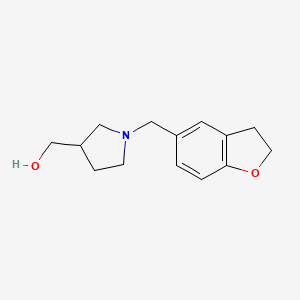

(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-10-12-3-5-15(9-12)8-11-1-2-14-13(7-11)4-6-17-14/h1-2,7,12,16H,3-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNJJPAZEUZACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=CC3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to their diverse pharmacological activities.

Biochemical Analysis

Biochemical Properties

(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This interaction suggests that this compound may have stimulant properties similar to other compounds in the cathinone class.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the cAMP signaling pathway, leading to increased intracellular calcium levels. This activation can result in various downstream effects, including changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to norepinephrine and dopamine transporters, inhibiting their function and increasing neurotransmitter levels. Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile. The inhibition of these transporters can lead to increased neurotransmitter activity, which may explain the compound’s stimulant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit mild stimulant effects, while higher doses can lead to more pronounced effects, including increased locomotor activity and potential toxic effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxic or adverse effects at high doses may include neurotoxicity and behavioral changes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The compound’s metabolism can lead to the formation of various metabolites, which may have their own biological activities. The interaction with metabolic enzymes can also affect the compound’s overall pharmacokinetic profile, including its half-life and clearance from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. The compound’s distribution can affect its localization and accumulation in different tissues, influencing its overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

Biological Activity

The compound (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol is a novel chemical entity that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine moiety with a dihydrobenzofuran structure, which may influence its pharmacological properties.

Chemical Structure and Properties

The IUPAC name for this compound is 1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-ylmethanol. Its chemical formula is C13H17NO2, and it has a molecular weight of 219.28 g/mol. The compound's structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

1. Neuropharmacological Effects

Studies have shown that derivatives of pyrrolidine and benzofuran can interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .

2. Antioxidant Activity

Compounds containing benzofuran rings have been noted for their antioxidant properties. The ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases .

3. Antimicrobial Properties

Some studies have reported that benzofuran derivatives exhibit antimicrobial activity. The specific activity of this compound against various pathogens remains to be fully characterized but warrants investigation due to the structural similarities with known antimicrobial agents.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of related compounds. For instance, the synthesis of 1-(2,3-dihydrobenzofuran-5-ylmethyl)piperidin-3-ol demonstrated promising results in terms of receptor binding affinity and selectivity .

Table 1: Summary of Biological Activities

Case Studies

A notable case study involved the exploration of related compounds in animal models to assess their efficacy in treating anxiety disorders. The results indicated that certain modifications to the pyrrolidine ring enhanced the anxiolytic effects while minimizing side effects typically associated with conventional treatments .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

| Compound Name | Aromatic Substituent | Molecular Weight (g/mol)* | Price (1 g) |

|---|---|---|---|

| (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol | 2,3-Dihydrobenzofuran-5-yl | ~277.3 | N/A |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (HB085) | 6-Fluoropyridin-2-yl | ~212.2 | $220 |

*Calculated based on structural formulas.

Derivatives with Modified Pyrrolidine Moieties

Process-related impurities of the target compound highlight synthetic challenges and stability considerations:

- Imp-2 (5-(2-bromoethyl)-2,3-dihydrobenzofuran): This intermediate lacks the pyrrolidine-methanol core but retains the dihydrobenzofuran group. The bromoethyl side chain may contribute to reactivity, necessitating careful purification during synthesis .

- Imp-3 (N-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenyl acetamide) : A dimeric impurity with dual dihydrobenzofuran groups and extended alkyl chains. Its higher molecular weight (~619.7 g/mol) and lipophilicity could reduce solubility compared to the target compound .

Process-Related Impurities and Stability Considerations

The presence of Imp-2 and Imp-3 underscores the complexity of synthesizing the target compound. Stability-indicating HPLC methods, as described for related compounds like darifenacin hydrobromide, are critical for quantifying these impurities and ensuring product quality .

Preparation Methods

Formation of (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol (Intermediate XXV)

- Reaction : Condensation of (3R)-pyrrolidin-3-ol with 2,3-dihydro-5-(2-bromoethyl)benzofuran.

- Conditions :

- Solvent: Nitrile solvents such as acetonitrile or propionitrile.

- Base: Alkali metal carbonates (potassium carbonate preferred).

- Phase transfer catalyst: Tetra-n-butyl ammonium bromide.

- Temperature: Reflux for 5–8 hours.

- Addition: 2,3-dihydro-5-(2-bromoethyl)benzofuran added dropwise to control exotherm.

- Outcome : Formation of the pyrrolidin-3-ol intermediate with retention of configuration at C-3.

Inversion of Configuration to (3S)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol (Intermediate XXVI)

- Reaction : Mitsunobu reaction followed by hydrolysis.

- Reagents :

- Diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Benzoic acid as nucleophile.

- Hydrolysis with lithium hydroxide.

- Solvent : Toluene preferred, under cold conditions (-5°C to 5°C) initially, then stirred at 25°C to 30°C for 12–15 hours.

- Process : Mitsunobu reaction inverts the stereochemistry at the 3-position by converting the alcohol into an ester intermediate, which is then hydrolyzed back to the inverted alcohol.

- Yield and Purity : Example reports 67.9% yield with 89% HPLC purity.

Conversion to (3S)-3-Tosyloxy-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine (Intermediate XXVII)

- Reaction : Formation of a leaving group via tosylation.

- Reagents : p-Toluenesulfonyl chloride (tosyl chloride) and triethylamine.

- Solvent : Methylene dichloride.

- Temperature : Reaction initiated at -10°C and allowed to warm to room temperature over 6 hours.

- Outcome : High yield (95%) of tosylate intermediate suitable for nucleophilic substitution.

Nucleophilic Substitution to (3S)-(1-Carbonitrile-1,1-diphenylmethyl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine (Intermediate XXVIII)

- Reaction : Substitution of tosylate with diphenylacetonitrile anion.

- Reagents : Sodium hydride (strong base) to generate diphenylacetonitrile anion.

- Solvent : Anhydrous toluene.

- Conditions : Reflux for 9 hours.

- Workup : Washing with aqueous NaOH and brine, drying over sodium sulfate.

- Yield : Approximately 69%.

Controlled Hydrolysis to Carbamoyl Derivative (Intermediate IX)

- Reaction : Hydrolysis of nitrile to amide.

- Reagents : Base such as potassium hydroxide.

- Catalyst : Phase transfer catalyst (e.g., tetra-n-butyl ammonium bromide).

- Solvent : Alcoholic solvents like n-butanol.

- Conditions : Heating at 0°C for 12–15 hours.

- Outcome : Formation of carbamoyl intermediate, a key precursor to the final compound.

Summary Table of Key Preparation Steps

| Step | Intermediate | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | XXV | Alkylation | 2,3-Dihydro-5-(2-bromoethyl)benzofuran, K2CO3, PTC, acetonitrile, reflux 5–8 h | Not specified | Control exotherm by dropwise addition |

| 2 | XXVI | Mitsunobu inversion | DEAD, triphenylphosphine, benzoic acid, toluene, -5 to 30°C, 12–15 h; LiOH hydrolysis | 67.9 | Stereochemical inversion |

| 3 | XXVII | Tosylation | p-Toluenesulfonyl chloride, triethylamine, methylene dichloride, -10 to RT, 6 h | 95 | Formation of leaving group |

| 4 | XXVIII | Nucleophilic substitution | Diphenylacetonitrile, NaH, toluene, reflux 9 h | 69 | Introduction of nitrile group |

| 5 | IX | Hydrolysis | KOH, tetra-n-butyl ammonium bromide, n-butanol, 0°C, 12–15 h | Not specified | Conversion nitrile to amide |

Research Findings and Notes

- The Mitsunobu reaction is critical for inverting the stereochemistry at the pyrrolidine 3-position, a necessary step to obtain the biologically active isomer.

- The choice of solvent and temperature control during tosylation and nucleophilic substitution steps significantly affects yield and purity.

- Phase transfer catalysts enhance the efficiency of hydrolysis reactions in heterogeneous systems.

- The overall synthetic route is designed to minimize racemization and maximize stereochemical purity.

- The process has been optimized for scalability, using commercially available reagents and standard laboratory solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.